molecular formula C16H24 B8525984 1,1,2,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 82881-97-8

1,1,2,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8525984
CAS No.: 82881-97-8
M. Wt: 216.36 g/mol
InChI Key: JGTDUPLMYSGPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C16H24 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82881-97-8

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1,1,2,4,4,6-hexamethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C16H24/c1-11-7-8-13-14(9-11)15(3,4)10-12(2)16(13,5)6/h7-9,12H,10H2,1-6H3

InChI Key

JGTDUPLMYSGPMX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1(C)C)C=CC(=C2)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (6.5 g; 0.171 mol) in tetrahydrofuran in a nitrogen atmosphere, a solution of 2-chloromethyl-1,1,4,4,6-pentamethyl1,2,3,4-tetrahydronaphthalene (40.9 g; 0.163 mol) in tetrahydrofuran was added dropwise, and the resultant mixture was stirred at 70° C. for 15 hours. The reaction mixture was treated with aqueous tetrahydrofuran, dilute hydrochloric acid was added thereto, and the resultant mixture was extracted with n-hexane. The extract was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to give 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (31.6 g; 0.144 mol; 88%). B.P., 78° C./1.2 mmHg. M.P., 35°-36° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-chloromethyl-1,1,4,4,6-pentamethyl1,2,3,4-tetrahydronaphthalene
Quantity
40.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The starting material 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene is prepared as follows. A 100 ml four-necked round bottom flask is charged with 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT) (20 g) and dichloromethane (32.6 g) and cooled to 0° C. with a dry ice/isopropanol bath. To the flask is then added, with stirring, anhydrous AlCl3 (2.507 g). The temperature of the flask is maintained between about 0° C. and 10° C. while the reaction is allowed to proceed for about 2.5 hrs. The reaction is then quenched with ice water (25 ml), and the resultant product washed with deionized water. The aqueous layer is extracted twice with ether, the organics are combined, dried over K2CO3 and rotoevaporated to yield a crude product (18.26 g) containing 37.22 weight percent of a mixture of 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene, HMT, 1,1,3,5-tetramethyl-3-isopropylindane and 1,3,3,5-tetramethyl-1-isopropylindane. The indanes are removed from the mixture by preparative gas chromatography. The desired compound, 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene, is then separated from HMT using a vacuum spinning band fractional distillation apparatus.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.507 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.